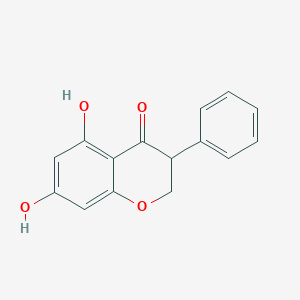
(+)-Pinocoembrin; Dihydrochrysin; Galangin flavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The chemical synthesis of (+)-Pinocoembrin typically begins with the reaction of aurantiin in an alkaline solution. This is followed by a series of closed-loop condensation reactions under inert gas shielding and deglycosylation . Another method involves the preparation of pinocembrin-loaded polymer micelles to enhance its bioavailability .
Industrial Production Methods
Industrial production methods for (+)-Pinocoembrin often involve the extraction and purification from natural sources such as honey and various plants. Techniques like chromatography are employed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Pinocoembrin undergoes several types of chemical reactions, including:
Oxidation: It can be converted to pinobanksin by hydroxylation.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can undergo substitution reactions to form different flavonoid compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For hydroxylation reactions.
Reducing agents: For reduction reactions.
Catalysts: Various catalysts are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include pinobanksin and other flavonoid derivatives .
Applications De Recherche Scientifique
(+)-Pinocoembrin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid compounds.
Biology: Studied for its role in cellular protection and regulation.
Medicine: Investigated for its potential in treating neurological disorders, cancer, and inflammatory diseases.
Industry: Utilized in the food, pharmaceutical, and cosmetic industries for its beneficial properties.
Mécanisme D'action
The mechanism of action of (+)-Pinocoembrin involves several molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and protects cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinobanksin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Chrysin: Known for its anti-inflammatory and anticancer activities.
Galangin: Exhibits strong antioxidant and anticancer properties.
Uniqueness
(+)-Pinocoembrin stands out due to its broad spectrum of pharmacological activities and its potential for industrial applications. Its unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a promising compound for further research and development .
Propriétés
Formule moléculaire |
C15H12O4 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
5,7-dihydroxy-3-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-7,11,16-17H,8H2 |
Clé InChI |
IOCQFSIEULRNKU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14792652.png)
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14792654.png)
![Carbamic acid, N-[2-[[[3-[4-[(trans-3-hydroxycyclobutyl)oxy]phenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14792665.png)
![2-(2,5-Dimethoxyphenyl)-7,8-dimethoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14792672.png)

![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide](/img/structure/B14792680.png)

![4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14792704.png)

![8-N-(3,3-dimethylbutan-2-yl)-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B14792720.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14792722.png)

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)
